molecular formula C16H20N4O3 B2718435 N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034272-66-5

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2718435
CAS RN: 2034272-66-5
M. Wt: 316.361
InChI Key: IBFFFYHJZGQKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THIIC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THIIC has been synthesized using various methods and has been shown to have promising effects in biochemical and physiological processes, making it an interesting compound for future research.

Mechanism of Action

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exerts its effects through various mechanisms, including the inhibition of certain enzymes and signaling pathways. For example, N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the induction of cell death in cancer cells. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is its high yield and purity when synthesized using the described method. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide also has a relatively low toxicity profile, making it a safe compound to use in in vitro and in vivo experiments. However, one limitation of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for research involving N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is the development of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide-based therapies for cancer treatment, as N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown promising anti-cancer properties in preclinical studies. Another area of interest is the use of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can be synthesized using a multi-step process involving the reaction of isonicotinic acid with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with imidazole and tetrahydrofuran. The final product is purified using column chromatography to obtain N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in high yield and purity.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has anti-cancer properties, inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide also has potential in the treatment of cardiovascular disease, as it has been shown to have anti-inflammatory and anti-oxidative properties that can protect against heart damage.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)23-14-3-9-22-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFFYHJZGQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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